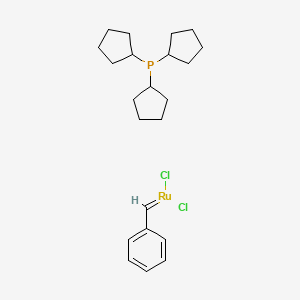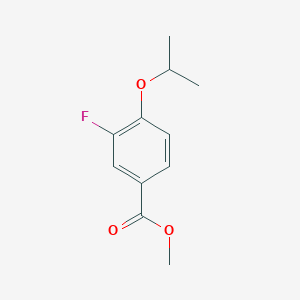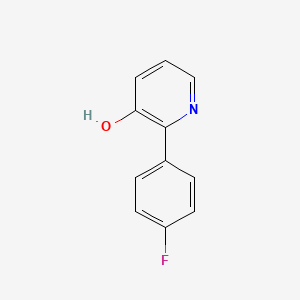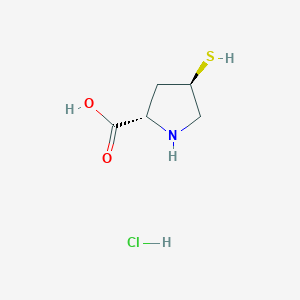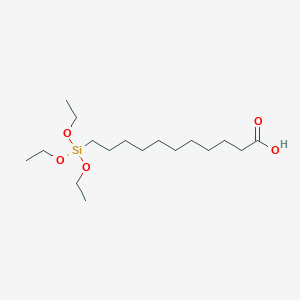
11-Triethoxysilylundecanoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Triethoxysilylundecanoic acid, 95% (11-TESU) is a silylated fatty acid derived from the hydrolysis of 11-undecenoic acid and is commonly used in a variety of scientific and industrial applications. 11-TESU is a colorless, water-soluble liquid with a faint odor and a melting point of -3.4 °C. It is a versatile compound with a range of applications, including as a surfactant, emulsifier, and corrosion inhibitor. 11-TESU is also used in the synthesis of various organic compounds and in the production of pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
11-Triethoxysilylundecanoic acid, 95% has been used in a variety of scientific research applications, including as a surfactant in the synthesis of nanomaterials, as an emulsifier in the production of emulsion polymers, and as a corrosion inhibitor in metalworking. 11-Triethoxysilylundecanoic acid, 95% has also been used in the synthesis of various organic compounds, including polymers, and in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
11-Triethoxysilylundecanoic acid, 95% acts as a surfactant, emulsifier, and corrosion inhibitor by forming a monolayer at the interface between two immiscible liquids. This monolayer reduces the surface tension of the liquids and prevents them from mixing, allowing them to remain in an emulsion. 11-Triethoxysilylundecanoic acid, 95% also acts as a corrosion inhibitor by forming a protective film on the metal surface, preventing it from corroding.
Biochemical and Physiological Effects
11-Triethoxysilylundecanoic acid, 95% is considered to be a non-toxic and non-irritating compound, and it is not known to have any adverse effects on human health. It is widely used in a variety of applications, including in the synthesis of nanomaterials and in the production of pharmaceuticals, cosmetics, and food additives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Triethoxysilylundecanoic acid, 95% has a number of advantages for laboratory experiments, including its low cost, its availability in a variety of forms, and its versatility. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 11-Triethoxysilylundecanoic acid, 95% can be difficult to synthesize, and it can be difficult to separate from other silylated fatty acids.
Direcciones Futuras
There are a number of potential future directions for 11-Triethoxysilylundecanoic acid, 95% research. These include further investigation into its mechanism of action, its efficacy as a surfactant and emulsifier, and its potential uses in the synthesis of nanomaterials. Additionally, further research could be conducted into the potential applications of 11-Triethoxysilylundecanoic acid, 95% in the production of pharmaceuticals, cosmetics, and food additives. Furthermore, research could be conducted into the potential uses of 11-Triethoxysilylundecanoic acid, 95% as a corrosion inhibitor in metalworking and other industrial applications. Finally, further research could be conducted into the potential applications of 11-Triethoxysilylundecanoic acid, 95% in the synthesis of organic compounds and other materials.
Métodos De Síntesis
11-Triethoxysilylundecanoic acid, 95% can be synthesized by reacting 11-undecenoic acid with a silylating agent, such as trimethylchlorosilane or trimethoxysilane, in the presence of a catalyst. The reaction is carried out at a temperature of between 100 and 200 °C, and the reaction time is typically between 1 and 4 hours. The reaction yields a mixture of 11-Triethoxysilylundecanoic acid, 95% and other silylated fatty acids, which can be separated by column chromatography.
Propiedades
IUPAC Name |
11-triethoxysilylundecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O5Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-17(18)19/h4-16H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALUXPXOPGMUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Triethoxysilylundecanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

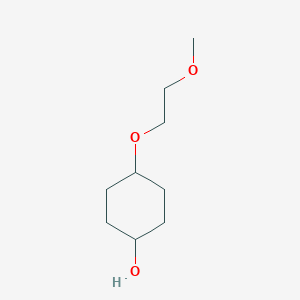
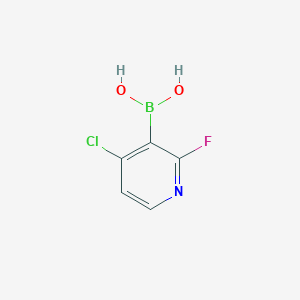
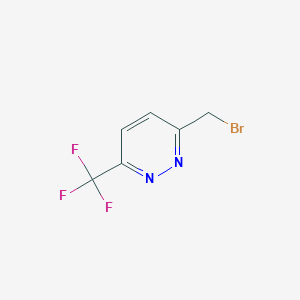

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)


![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
